4,5-Dinitroquinoline 1-oxide

Vue d'ensemble

Description

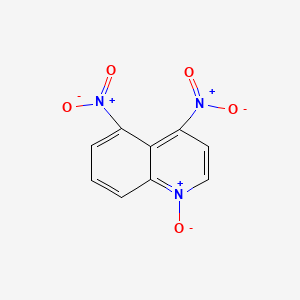

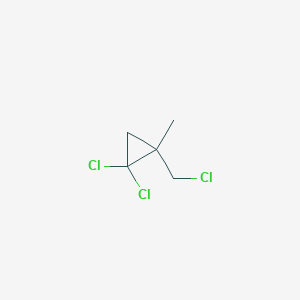

4,5-Dinitroquinoline 1-oxide is a compound with the molecular formula C9H5N3O5 and a molecular weight of 235.1531 . It is achiral and has no optical activity . It is also known by other names such as 4,5-dinitroquinolin-1-ium-1-olate, 4,5-dinitro-1-oxidoquinolin-1-ium, and QUINOLINE, 4,5-DINITRO-, 1-OXIDE .

Synthesis Analysis

The synthesis of this compound can be achieved through the use of 4,5-dinitroquinoline or one of the two isomeric peri-nitroamino-quinolines as precursors . The first fraction with Rf 0.7 gave this compound (22) (0.240 g, 10%) and the second fraction with Rf 0.5 gave starting N-oxide 21 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: [O-]N+C1=CC=CC2=N+C=CC(=C12)N+=O . The InChI representation is: InChI=1S/C9H5N3O5/c13-10-5-4-8(12(16)17)9-6(10)2-1-3-7(9)11(14)15/h1-5H .

Chemical Reactions Analysis

4-Nitroquinoline 1-oxide (4NQO) and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . 4NQO is metabolized into 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO), which can form covalent adducts to C8 or N2 of deoxyguanosine and N6 of deoxyadenosine in DNA .

Applications De Recherche Scientifique

Antifungal Activities

4,5-Dinitroquinoline 1-oxide has been investigated for its antifungal properties. A study by Ray, Mohammad, and Kulkarni (1986) explored the antifungal activities of dinitroquinoline-N-oxide and related compounds. They used MINDO/3 treatment to understand these activities, discussing the photoelectron spectra and the nature of the N-oxide bond (Ray, Mohammad, & Kulkarni, 1986).

Photochemical Behavior

Kataoka et al. (1966) studied the photochemical behavior of quinoline 1-oxide derivatives, including 4-nitroquinoline 1-oxide (4-NQO) derivatives. Their research focused on the production of stable radicals in different solvents and discussed the implications of these findings from the perspective of radical formation (Kataoka et al., 1966).

DNA Interaction Studies

Winkle and Tinoco (1977) probed the interactions of 4-nitroquinoline 1-oxide (NQO) with deoxyribonucleotides using spectral and nuclear magnetic resonance (NMR) techniques. They found a preference of NQO for the guanine residue in DNA, proposing a structure for the dpG:NQO complex based on their findings (Winkle & Tinoco, 1977).

Genotoxicity and Clastogenicity

Brüsehafer et al. (2015) studied the genotoxicity and clastogenicity of 4-Nitroquinoline 1-oxide (4NQO) in various cell lines. They assessed chromosomal damage and gene mutation, finding that 4NQO's effectiveness as a mutagen varied with cell type, cytotoxicity, exposure duration, and p53 proficiency (Brüsehafer et al., 2015).

Carcinogenicity Studies

The carcinogenic properties of 4-nitroquinoline 1-oxide have been a subject of extensive research. Downes et al. (2014) characterized the mutagenic spectrum of 4-NQO in Aspergillus nidulans using whole genome sequencing, providing insights into the mutagenic potential of this chemical (Downes et al., 2014).

Mécanisme D'action

4-Nitroquinoline 1-oxide (4NQO) is a DNA-reactive genotoxin that induces bulky adducts in the genome. It is metabolized into a highly reactive 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) that makes covalent adducts to C8 or N2 of deoxyguanosine and N6 of deoxyadenosine in DNA . 4NQO also produces oxidative damage, single DNA strand breaks, and irreversible DNA-protein crosslinks .

Safety and Hazards

Orientations Futures

4-Nitroquinoline 1-oxide (4NQO) and its derivatives have been shown to have significant effects on immune cells, leading to early immunosuppression during oral squamous cell carcinoma development . This suggests that future research could focus on understanding the direct and indirect effects of 4NQO on immune cells, and how this contributes to oral carcinogenesis .

Propriétés

IUPAC Name |

4,5-dinitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O5/c13-10-5-4-8(12(16)17)9-6(10)2-1-3-7(9)11(14)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEAOAHNLWAJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=[N+](C=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167365 | |

| Record name | Quinoline, 4,5-dinitro-, 1-oxide (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16238-73-6 | |

| Record name | Quinoline, 4,5-dinitro-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016238736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dinitroquinoline 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 4,5-dinitro-, 1-oxide (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dinitroquinoline 1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMS537S566 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, (1R,2S,5S)-](/img/structure/B3048174.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide](/img/structure/B3048179.png)

![(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid](/img/structure/B3048182.png)

![3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B3048185.png)

![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]acetonitrile](/img/structure/B3048188.png)